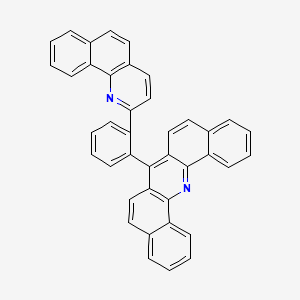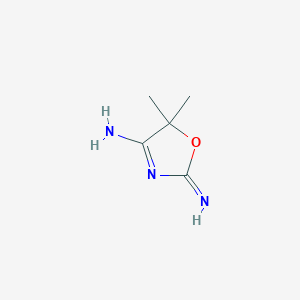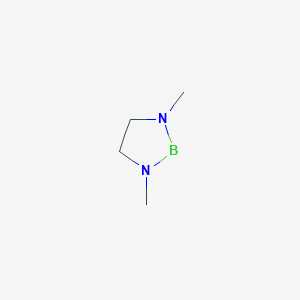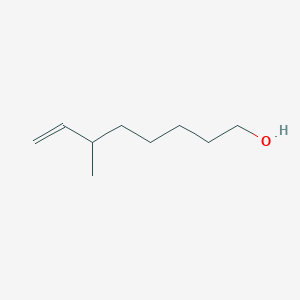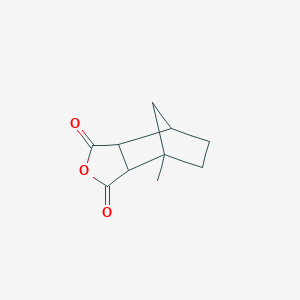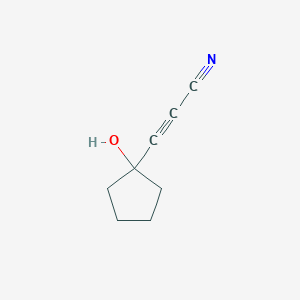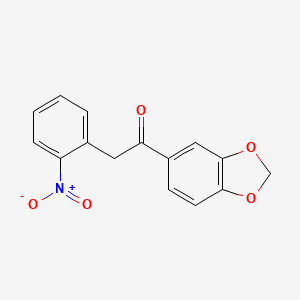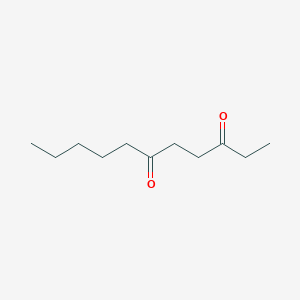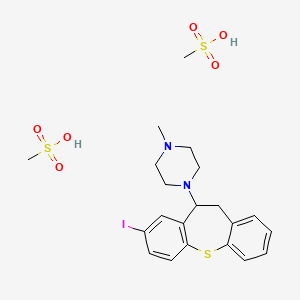
(4-Propargylaminophenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Propargylaminophenyl)acetic acid is an organic compound that features a phenyl ring substituted with a propargylamine group and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Propargylaminophenyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-nitrophenylacetic acid.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Propargylation: The amine group is then reacted with propargyl bromide in the presence of a base like potassium carbonate to introduce the propargyl group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(4-Propargylaminophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The phenyl ring can be hydrogenated to form a cyclohexyl derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst is commonly used for hydrogenation.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 4-(propargylamino)benzaldehyde or 4-(propargylamino)benzoic acid.
Reduction: Formation of 4-(propargylamino)cyclohexylacetic acid.
Substitution: Formation of N-alkyl or N-acyl derivatives of this compound.
科学研究应用
(4-Propargylaminophenyl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of (4-Propargylaminophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The propargyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The phenyl ring and acetic acid moiety contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Phenylacetic acid: Lacks the propargylamine group, making it less versatile in synthetic applications.
4-Aminophenylacetic acid: Lacks the propargyl group, resulting in different reactivity and applications.
Propargylamine: Lacks the phenylacetic acid moiety, limiting its use in complex molecule synthesis.
Uniqueness
(4-Propargylaminophenyl)acetic acid is unique due to the presence of both the propargylamine and phenylacetic acid functionalities. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
39718-83-7 |
|---|---|
分子式 |
C11H11NO2 |
分子量 |
189.21 g/mol |
IUPAC 名称 |
2-[4-(prop-2-ynylamino)phenyl]acetic acid |
InChI |
InChI=1S/C11H11NO2/c1-2-7-12-10-5-3-9(4-6-10)8-11(13)14/h1,3-6,12H,7-8H2,(H,13,14) |
InChI 键 |
UNQMRPKYKPITJO-UHFFFAOYSA-N |
规范 SMILES |
C#CCNC1=CC=C(C=C1)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate](/img/structure/B14679874.png)
![2-[(2-Chlorophenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B14679878.png)
